molecular formula C18H14N4O2 B12740708 4H-Imidazo(4,5-c)(1,8)naphthyridin-4-one, 3,5-dihydro-3-(2-oxopropyl)-5-phenyl- CAS No. 139482-15-8

4H-Imidazo(4,5-c)(1,8)naphthyridin-4-one, 3,5-dihydro-3-(2-oxopropyl)-5-phenyl-

Cat. No.: B12740708
CAS No.: 139482-15-8
M. Wt: 318.3 g/mol
InChI Key: DKHMYFOOKMHPBP-UHFFFAOYSA-N
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Description

4H-Imidazo(4,5-c)(1,8)naphthyridin-4-one, 3,5-dihydro-3-(2-oxopropyl)-5-phenyl- is a heterocyclic compound that contains fused imidazole and naphthyridine rings. Compounds with such structures are often studied for their potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4H-Imidazo(4,5-c)(1,8)naphthyridin-4-one, 3,5-dihydro-3-(2-oxopropyl)-5-phenyl- typically involves multi-step organic reactions One common approach is the cyclization of appropriate precursors under acidic or basic conditions

Industrial Production Methods

Industrial production of such compounds may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled reaction temperatures, and purification techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4H-Imidazo(4,5-c)(1,8)naphthyridin-4-one, 3,5-dihydro-3-(2-oxopropyl)-5-phenyl- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: Substitution reactions, such as nucleophilic or electrophilic substitution, can be used to introduce different substituents onto the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or organometallic compounds (e.g., Grignard reagents) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups like alkyl or aryl groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential therapeutic effects, including anticancer and antimicrobial activities.

    Industry: May be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4H-Imidazo(4,5-c)(1,8)naphthyridin-4-one, 3,5-dihydro-3-(2-oxopropyl)-5-phenyl- involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and biological outcomes.

Comparison with Similar Compounds

Similar Compounds

    4H-Imidazo(4,5-c)(1,8)naphthyridin-4-one derivatives: Compounds with similar core structures but different substituents.

    Imidazo[1,2-a]pyridine derivatives: Another class of heterocyclic compounds with potential biological activities.

    Quinoline derivatives: Compounds with a similar fused ring system but different heteroatoms.

Uniqueness

4H-Imidazo(4,5-c)(1,8)naphthyridin-4-one, 3,5-dihydro-3-(2-oxopropyl)-5-phenyl- is unique due to its specific ring structure and substituents, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

CAS No.

139482-15-8

Molecular Formula

C18H14N4O2

Molecular Weight

318.3 g/mol

IUPAC Name

3-(2-oxopropyl)-5-phenylimidazo[4,5-c][1,8]naphthyridin-4-one

InChI

InChI=1S/C18H14N4O2/c1-12(23)10-21-11-20-15-14-8-5-9-19-17(14)22(18(24)16(15)21)13-6-3-2-4-7-13/h2-9,11H,10H2,1H3

InChI Key

DKHMYFOOKMHPBP-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CN1C=NC2=C1C(=O)N(C3=C2C=CC=N3)C4=CC=CC=C4

Origin of Product

United States

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